2,2-difluoroacetophenone

Photochemistry Triplet Excited State Hydrogen Atom Abstraction

2,2-Difluoroacetophenone (α,α-difluoroacetophenone; CAS 395-01-7; C₈H₆F₂O; MW 156.13) is an α-fluorinated aromatic ketone characterized by a gem-difluoromethyl group directly attached to the carbonyl carbon. This geminal difluoro substitution confers distinct electronic and steric properties that differentiate it from non-fluorinated acetophenone and regioisomeric fluoroacetophenones.

Molecular Formula C8H6F2O
Molecular Weight 156.13 g/mol
CAS No. 395-01-7
Cat. No. B1347609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-difluoroacetophenone
CAS395-01-7
Molecular FormulaC8H6F2O
Molecular Weight156.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C(F)F
InChIInChI=1S/C8H6F2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,8H
InChIKeyOLYKCPDTXVZOQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluoroacetophenone (CAS 395-01-7): Technical Baseline for Sourcing and Application Selection


2,2-Difluoroacetophenone (α,α-difluoroacetophenone; CAS 395-01-7; C₈H₆F₂O; MW 156.13) is an α-fluorinated aromatic ketone characterized by a gem-difluoromethyl group directly attached to the carbonyl carbon [1]. This geminal difluoro substitution confers distinct electronic and steric properties that differentiate it from non-fluorinated acetophenone and regioisomeric fluoroacetophenones. The compound exists as a clear, colorless to pale yellow liquid at room temperature (mp 48–50 °C; bp 53–54 °C at 12 mmHg; density 1.180 g/mL; refractive index 1.4955) . Commercial grades are typically available at 95–99% purity . Its primary industrial relevance stems from applications as a difluoromethylating building block in pharmaceutical and agrochemical synthesis, as a precursor to difluoromethylarenes via Pd-catalyzed α-arylation [2], and in photochemical investigations where the gem-difluoro motif uniquely modulates excited-state behavior [3].

Why 2,2-Difluoroacetophenone Cannot Be Replaced by Non-Fluorinated or Regioisomeric Analogs


Substituting 2,2-difluoroacetophenone with acetophenone, 2-fluoroacetophenone, or regioisomeric difluoroacetophenones is not scientifically equivalent in any application where α-position electronic modulation, photochemical selectivity, or specific catalytic reactivity is required. The gem-difluoro substitution at the α-carbon alters the reduction potential by 0.5–0.7 eV relative to acetophenone [1], dramatically changes the triplet-state energy surface (n,π* → π,π* inversion) [1], and introduces solution-phase hemiketal formation equilibrium that is absent in the monofluoro analog [2]. Ring-fluorinated regioisomers (e.g., 2′,6′- or 3′,4′-difluoroacetophenone) engage in entirely different C–H/C–F bond activation pathways and SNAr reactivity patterns that do not replicate the α-position gem-difluoro motif's unique role as a difluorocarbene synthon equivalent or difluoromethylarene precursor [3][4]. Generic substitution without verifying the specific fluorine substitution pattern and position risks failed synthetic outcomes, altered photophysical behavior, and compromised downstream product identity.

2,2-Difluoroacetophenone: Quantified Differentiation Evidence Against Closest Analogs


Photochemical Triplet Reactivity Peaks at Gem-Difluoro Substitution: Cyclopentane Hydrogen Abstraction Comparison

In a direct head-to-head photochemical comparison across the α-fluorinated acetophenone series, triplet reactivity toward cyclopentane (hydrogen atom abstraction) increases with fluorination but peaks specifically at two fluorine atoms (2,2-difluoroacetophenone). Beyond two fluorines (trifluoroacetophenone), reactivity drops because the lowest triplet state switches from reactive n,π* to unreactive π,π* character [1]. This non-linear structure–reactivity relationship identifies 2,2-difluoroacetophenone as the uniquely optimal substrate for applications requiring maximal triplet hydrogen abstraction efficiency among α-fluorinated acetophenones.

Photochemistry Triplet Excited State Hydrogen Atom Abstraction

Electrochemical Reduction Potential: 0.5–0.7 eV Lower Than Acetophenone Baseline

Direct comparative electrochemical measurements demonstrate that α-fluorinated acetophenones exhibit reduction potentials 0.5–0.7 eV lower (more easily reduced) than non-fluorinated acetophenone [1]. 2,2-Difluoroacetophenone falls within this fluorinated subset, displaying significantly enhanced electron-accepting character relative to acetophenone. This 0.5–0.7 eV shift translates to a >10⁵-fold difference in equilibrium constant for electron-transfer processes at room temperature, fundamentally altering its suitability as an electron acceptor in photoredox and charge-transfer applications.

Electrochemistry Reduction Potential Electron Transfer

Solution-Phase Hemiketal Formation: 64% Conversion Under Ambient Conditions (DFAP) vs. 0% for Monofluoro Analog (MFAP)

Under identical dark conditions in ethanol, 2,2-difluoromethyl acetophenone (DFAP) undergoes 64% conversion to its hemiketal form—a photocatalytically inactive species—whereas the monofluoromethyl analog (MFAP) remains exclusively in the reactive keto form (0% hemiketal) [1]. This stark difference in ground-state equilibrium has direct consequences for TiO₂-mediated photoreduction outcomes: MFAP yields only defluorinated ketone, while DFAP produces both defluorinated ketones and hydrogenated alcohol products via parallel pathways, with MFAP detected as a sequential defluorination intermediate [1].

Photocatalysis Solution Equilibrium TiO₂ Photoreduction

Pd-Catalyzed α-Arylation as a Validated One-Pot Difluoromethylarene Synthesis Route

2,2-Difluoroacetophenone has been explicitly validated in a Pd-catalyzed α-arylation protocol that enables one-pot synthesis of difluoromethylated arenes from aryl chlorides and bromides [1]. This methodology leverages the α,α-difluoroketone motif as a latent difluoromethylarene precursor via a sequence of α-arylation followed by decarbonylation or functional group interconversion. The gem-difluoro substitution pattern is structurally essential to this transformation; non-fluorinated acetophenone and ring-fluorinated analogs do not yield the corresponding difluoromethylated products under these conditions.

Palladium Catalysis Cross-Coupling Difluoromethylation

Enzymatic Stereoselective Reduction: Defined Substrate for Imine Reductase Structural and Mechanistic Studies

2,2-Difluoroacetophenone serves as a structurally characterized substrate for the NADPH-dependent imine reductase from Ajellomyces dermatitidis (AdRedAm), with a high-resolution X-ray crystal structure (1.52 Å) solved of the enzyme–NADP⁺–substrate ternary complex [1]. This structure reveals the molecular basis of stereoselectivity in the transformation of fluorinated acetophenone substrates and captures AdRedAm in distinct conformational states relevant to catalysis [2]. The gem-difluoro motif provides a distinctive electron density signature that facilitates crystallographic phasing and unambiguous binding-mode determination.

Biocatalysis Enzyme Engineering X-ray Crystallography

2,2-Difluoroacetophenone: Evidence-Based Optimal Use Scenarios for Procurement Decision-Making


Synthesis of Difluoromethylarenes via Pd-Catalyzed α-Arylation

The Hartwig group has validated 2,2-difluoroacetophenone as a substrate for one-pot Pd-catalyzed α-arylation with aryl bromides and chlorides, enabling direct access to difluoromethylated arenes [1]. This scenario applies to medicinal chemistry and agrochemical discovery programs requiring late-stage introduction of the difluoromethyl pharmacophore—a metabolically stable, lipophilic bioisostere for methyl, methoxy, and thiol groups. Procurement is recommended specifically for this validated transformation rather than generic ketone applications, as the gem-difluoro motif is essential for the subsequent decarbonylation or functional group interconversion steps that yield the difluoromethylarene product [1].

Photochemical Mechanistic Studies Requiring Defined Triplet Excited-State Behavior

2,2-Difluoroacetophenone exhibits a unique position in the α-fluorinated acetophenone photochemical series: its triplet reactivity toward cyclopentane hydrogen abstraction peaks at two fluorine atoms before dropping precipitously at three fluorines due to n,π* → π,π* state inversion [1]. This non-linear structure–reactivity profile makes it the optimal substrate for investigating charge-transfer complexation dynamics in photoreduction reactions, electron-transfer-initiated bond cleavage, and solvent effects on radical coupling product distributions [1]. Its 0.5–0.7 eV reduction potential shift relative to acetophenone provides a quantifiable benchmark for calibrating photoredox systems [1].

TiO₂ Heterogeneous Photocatalysis: Model Substrate for Defluorination vs. Carbonyl Reduction Pathway Studies

The distinct solution-phase behavior of 2,2-difluoroacetophenone—specifically its 64% equilibrium conversion to a photocatalytically inactive hemiketal form in ethanol under dark conditions [1]—establishes it as a compelling model substrate for investigating competitive photoreductive pathways on TiO₂ surfaces. Unlike the monofluoro analog (MFAP), which undergoes only defluorination, DFAP engages in parallel defluorination and carbonyl reduction pathways, with MFAP detected as a sequential defluorination intermediate [1]. This complexity makes DFAP valuable for studies of electron transfer from TiO₂ surface defect sites (Ti³⁺) to adsorbed substrates and for elucidating mechanistic divergence in heterogeneous photoredox systems [1].

Biocatalytic Ketone Reduction and Imine Reductase Substrate Engineering

The availability of a high-resolution (1.52 Å) X-ray crystal structure of 2,2-difluoroacetophenone bound in the active site of AdRedAm imine reductase [1] provides a structurally validated starting point for enzyme engineering campaigns targeting stereoselective reduction of fluorinated ketones. The defined binding pose, conformational states, and stereochemical outcome data enable rational mutagenesis and substrate scope expansion. Procurement is justified for research groups using this enzyme system or related imine reductase platforms where structural benchmarking of fluorinated substrate recognition is required [2].

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